Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate
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Overview
Description
Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate typically involves the esterification of the corresponding amino acid derivative. One common method involves the reaction of (2S)-2-amino-3-(3-tert-butylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate: Similar structure but with additional hydroxyl and methyl groups.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: Contains a longer alkyl chain and is used as a polymer stabilizer.
Uniqueness
Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and reactivity, making it valuable for various applications .
Biological Activity
Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate, commonly referred to as a derivative of phenolic compounds, exhibits a range of biological activities that are relevant in both therapeutic and industrial contexts. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : C20H25NO3
- Molecular Weight : 327.42 g/mol
- CAS Number : [specific CAS not provided in sources]
The biological activity of this compound is largely attributed to its structural characteristics, which allow it to interact with various biological pathways. Its phenolic structure is known to influence oxidative stress pathways and cellular signaling mechanisms.
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which is crucial in mitigating oxidative stress-related damage in cells. This property has been linked to its potential therapeutic applications in neuroprotection and cancer treatment .
- Neuroprotective Effects : Research indicates that derivatives of tert-butyl phenolic compounds can reduce glutamate-induced oxidative toxicity in neuronal cells, suggesting a protective role against neurodegenerative diseases .
- Anticancer Activity : The compound has shown promise as an anticancer agent, particularly against breast cancer cell lines. Studies have indicated that it may enhance apoptosis through p53 signaling pathways, leading to reduced tumor growth in vivo .
Case Study 1: Neuroprotection
In a study focused on neuroprotective effects, this compound was tested for its ability to protect neuronal cells from oxidative stress induced by glutamate. The results indicated a significant reduction in cell death and oxidative markers, highlighting its potential for treating conditions like Alzheimer's disease.
Case Study 2: Anticancer Properties
Another investigation assessed the compound's effects on MCF7 breast cancer cells. The study found that treatment with the compound led to increased apoptosis rates compared to untreated controls, suggesting its potential as a therapeutic agent in oncology .
Data Tables
Property | Value |
---|---|
Molecular Formula | C20H25NO3 |
Molecular Weight | 327.42 g/mol |
Antioxidant Activity | High |
Neuroprotective Effect | Yes |
Anticancer Activity | Yes |
Research Findings
- Oxidative Stress Mitigation : this compound has been shown to inhibit lipid peroxidation and enhance the activity of antioxidant enzymes, which are critical for cellular defense against oxidative damage .
- Therapeutic Applications : Beyond its antioxidant properties, the compound has potential applications in treating metabolic disorders and inflammatory diseases due to its ability to modulate inflammatory pathways .
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
methyl 2-amino-3-(3-tert-butylphenyl)propanoate |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)11-7-5-6-10(8-11)9-12(15)13(16)17-4/h5-8,12H,9,15H2,1-4H3 |
InChI Key |
HJURYJHMTRWDPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CC(C(=O)OC)N |
Origin of Product |
United States |
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